2-(3-Chloro-1-benzothiophen-2-yl)-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole
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Overview
Description
2-(3-Chloro-1-benzothiophen-2-yl)-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-1-benzothiophen-2-yl)-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving sulfur-containing precursors.
Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce the chloro group at the desired position.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carbon disulfide.
Attachment of the Prop-2-yn-1-ylsulfanyl Group: This step involves nucleophilic substitution reactions using propargyl bromide and thiol derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Materials Science:
Biology
Antimicrobial Activity: Studies may explore its potential as an antimicrobial agent.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Medicine
Drug Development: Research may focus on its potential as a lead compound for developing new drugs.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-1-benzothiophen-2-yl)-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole would depend on its specific application. For example, if used as an antimicrobial agent, it may disrupt cell membrane integrity or inhibit essential enzymes. Molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole: Lacks the prop-2-yn-1-ylsulfanyl group.
5-(Prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole: Lacks the benzothiophene core.
Uniqueness
The presence of both the benzothiophene core and the prop-2-yn-1-ylsulfanyl group in 2-(3-Chloro-1-benzothiophen-2-yl)-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole may confer unique biological activities and chemical properties, making it a compound of interest for various research applications.
Properties
Molecular Formula |
C13H7ClN2OS2 |
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Molecular Weight |
306.8 g/mol |
IUPAC Name |
2-(3-chloro-1-benzothiophen-2-yl)-5-prop-2-ynylsulfanyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H7ClN2OS2/c1-2-7-18-13-16-15-12(17-13)11-10(14)8-5-3-4-6-9(8)19-11/h1,3-6H,7H2 |
InChI Key |
JJXASGQKZXERBT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1=NN=C(O1)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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